molecular formula C6H3ClFIO2S B8357117 4-Fluoro-3-iodobenzenesulfonyl chloride

4-Fluoro-3-iodobenzenesulfonyl chloride

Cat. No.: B8357117
M. Wt: 320.51 g/mol
InChI Key: BFMSMJRKGQKCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-iodobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₃ClFIO₂S and an estimated molecular weight of 320.42 g/mol. The compound features a sulfonyl chloride (-SO₂Cl) functional group at position 1 of the benzene ring, with fluorine and iodine substituents at positions 4 and 3, respectively. These electron-withdrawing groups (EWGs) influence its reactivity, making it a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical or materials science applications .

The iodine atom’s bulkiness and polarizability may enhance its utility in radiolabeling or crystallographic studies, while the fluorine substituent contributes to metabolic stability in drug design.

Properties

Molecular Formula

C6H3ClFIO2S

Molecular Weight

320.51 g/mol

IUPAC Name

4-fluoro-3-iodobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClFIO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

BFMSMJRKGQKCDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodobenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-5-iodobenzene. One common method is the reaction of 4-fluoro-5-iodobenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-iodobenzenesulfonyl chloride may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen Size and Reactivity: The iodine atom in 4-fluoro-3-iodobenzenesulfonyl chloride introduces steric hindrance compared to smaller halogens (e.g., Cl in 3-chloro-4-fluoro analog). Electron-Withdrawing Groups (EWGs): The combined presence of F and I enhances the electrophilicity of the sulfonyl chloride group, favoring reactions with amines or alcohols to form sulfonamides or sulfonate esters.

Applications :

  • 4-Iodobenzenesulfonyl chloride (CAS 98-61-3) is well-documented in synthesizing sulfa drugs due to its straightforward reactivity .
  • 3-Chloro-4-fluorobenzenesulfonyl chloride ’s dual EWGs make it reactive in cross-coupling reactions for agrochemicals .
  • The thiophene-containing derivative (CAS 2090108-71-5) demonstrates expanded applications in materials science due to its conjugated system .

Safety and Handling :

  • Sulfonyl chlorides generally require careful handling due to their corrosive nature and moisture sensitivity. For example, 4-bromo-3-thiophenesulfonyl chloride (CAS 111283-90-0) mandates strict respiratory protection during use .

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